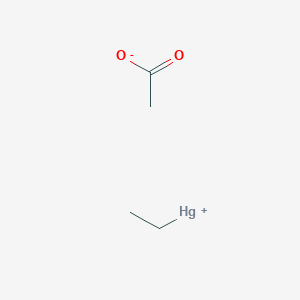
(Acetato-O)ethylmercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Acetato-O)ethylmercury typically involves the reaction of ethylmercury chloride with sodium acetate in an aqueous medium. The reaction proceeds as follows:
C2H5HgCl+NaOAc→C2H5HgOAc+NaCl
This reaction is carried out under controlled temperature and pH conditions to ensure the complete conversion of reactants to the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and product quality .
Analyse Chemischer Reaktionen
Types of Reactions: (Acetato-O)ethylmercury undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ethylmercury hydroxide.
Reduction: Reduction reactions can convert it back to ethylmercury chloride.
Substitution: It can undergo substitution reactions with other nucleophiles, replacing the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like thiols and amines are employed under mild conditions.
Major Products: The major products formed from these reactions include ethylmercury hydroxide, ethylmercury chloride, and various substituted ethylmercury compounds .
Wissenschaftliche Forschungsanwendungen
(Acetato-O)ethylmercury has several scientific research applications:
Wirkmechanismus
The mechanism of action of (Acetato-O)ethylmercury involves its interaction with sulfhydryl groups in proteins and enzymes. It inhibits the activity of enzymes by binding to their active sites, leading to the disruption of cellular processes. This compound also induces oxidative stress by generating reactive oxygen species, which can damage cellular components .
Vergleich Mit ähnlichen Verbindungen
Methylmercury acetate: Similar in structure but with a methyl group instead of an ethyl group.
Phenylmercury acetate: Contains a phenyl group instead of an ethyl group.
Thimerosal: An organomercury compound used as a preservative in vaccines.
Uniqueness: (Acetato-O)ethylmercury is unique due to its specific antimicrobial properties and its role in agricultural applications. Unlike methylmercury, which is highly toxic and bioaccumulative, this compound is used in controlled environments to minimize its environmental impact .
Eigenschaften
CAS-Nummer |
109-62-6 |
|---|---|
Molekularformel |
C4H8HgO2 |
Molekulargewicht |
288.70 g/mol |
IUPAC-Name |
acetyloxy(ethyl)mercury |
InChI |
InChI=1S/C2H4O2.C2H5.Hg/c1-2(3)4;1-2;/h1H3,(H,3,4);1H2,2H3;/q;;+1/p-1 |
InChI-Schlüssel |
UVCFFGYNJOPUSF-UHFFFAOYSA-M |
SMILES |
CC[Hg+].CC(=O)[O-] |
Kanonische SMILES |
CC[Hg]OC(=O)C |
Key on ui other cas no. |
109-62-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















